4-Methylisoquinoline-8-sulfonyl chloride molecular weight and formula
4-Methylisoquinoline-8-sulfonyl chloride molecular weight and formula
The following technical guide details the molecular properties, synthesis, and characterization of 4-Methylisoquinoline-8-sulfonyl chloride , a critical structural isomer in the development of Rho-kinase (ROCK) inhibitors.
Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Chemical Identity & Molecular Properties[1][2][3][4][5][6][7][8]
This compound is a regiochemical isomer of the widely utilized 4-methylisoquinoline-5-sulfonyl chloride (a precursor to Fasudil and H-1152). While the 5-isomer is the primary pharmacophore for ROCK inhibition, the 8-isomer serves as a crucial structure-activity relationship (SAR) probe and a mandatory impurity standard in process chemistry.
Core Data Table
| Property | Data | Notes |
| Chemical Name | 4-Methylisoquinoline-8-sulfonyl chloride | IUPAC nomenclature |
| Molecular Formula | C₁₀H₈ClNO₂S | Identical to 5-isomer |
| Molecular Weight | 241.69 g/mol | Monoisotopic Mass: ~240.99 Da |
| CAS Number | Not widely listed | Precursor Acid CAS: 217972-91-3 |
| Physical State | Off-white to pale yellow solid | Hydrolytically unstable |
| Solubility | Soluble in DCM, THF, Acetonitrile | Reacts with water/alcohols |
| Key Functionality | Electrophilic Sulfonyl Chloride | Susceptible to nucleophilic attack |
Structural Analysis
The compound consists of an isoquinoline bicyclic system with a methyl group at position C4 (pyridine ring) and a sulfonyl chloride moiety at position C8 (benzene ring).
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Isomerism: The primary challenge in working with this compound is distinguishing it from the thermodynamically favored 5-sulfonyl chloride isomer.
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Electronic Environment: The C8 position is electronically activated for electrophilic aromatic substitution (SEAr) but is generally less reactive than the C5 position under standard chlorosulfonation conditions.
Synthesis & Regiochemical Control
The synthesis of 4-methylisoquinoline-8-sulfonyl chloride is typically achieved via the chlorosulfonation of 4-methylisoquinoline. However, this reaction is non-selective, yielding a mixture of the 5-isomer (Major) and 8-isomer (Minor).
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism using chlorosulfonic acid (
Regioselectivity Factors[1]
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Electronic Direction: The protonated isoquinolinium core directs substitution to C5 and C8.
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Steric Hindrance: The methyl group at C4 exerts a peri-interaction with the C5 position. Despite this steric penalty, the C5 position remains the kinetic product. The C8 position is the thermodynamic minor product.
DOT Diagram: Synthesis & Isomer Pathways
Figure 1: Divergent synthetic pathways during the chlorosulfonation of 4-methylisoquinoline. The 8-isomer is formed as a competitive byproduct.
Experimental Protocols
Protocol A: Synthesis & Isolation of the 8-Isomer
Note: Since the 8-isomer is the minor product, this protocol focuses on enriching and isolating it from the bulk 5-isomer.
Reagents:
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4-Methylisoquinoline (1.0 eq)[2]
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Chlorosulfonic acid (5.0 - 8.0 eq)
-
Thionyl chloride (2.0 eq, optional for conversion of sulfonic acid)
-
Dichloromethane (DCM) for extraction.
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with chlorosulfonic acid. Cool to 0°C under an inert atmosphere (
or ). -
Addition: Add 4-methylisoquinoline dropwise over 30 minutes. Caution: Exothermic reaction.
-
Heating: Allow the mixture to warm to room temperature, then heat to 140°C for 4–6 hours.
-
Insight: Higher temperatures promote thermodynamic equilibration, potentially increasing the ratio of the 8-isomer, though the 5-isomer usually remains dominant.
-
-
Quenching: Cool the mixture to ambient temperature. Carefully pour the reaction mass onto crushed ice. Warning: Violent reaction.
-
Extraction: Extract the aqueous slurry immediately with DCM (
). -
Purification (Critical Step):
-
The organic layer contains both isomers.
-
Fractional Crystallization: Concentrate the DCM. The 5-isomer typically crystallizes out first (often as the HCl salt if HCl is present). Filter the solid.[3][4][5][6][7] The filtrate is enriched in the 8-isomer.
-
Flash Chromatography: If high purity is required, subject the filtrate to silica gel chromatography using a gradient of Hexanes/Ethyl Acetate (start 90:10). The 8-isomer typically elutes after the 5-isomer due to slight polarity differences caused by the dipole moment orientation relative to the nitrogen lone pair.
-
Protocol B: Validation via Derivative Formation
To confirm the position of the sulfonyl group, react a small aliquot with a secondary amine (e.g., morpholine) to form a stable sulfonamide, which is easier to characterize by NMR.
Characterization & Differentiation
Distinguishing the 8-isomer from the 5-isomer is critical.
1H NMR Diagnostics
The coupling patterns of the benzene ring protons (H5, H6, H7, H8) are definitive.
-
5-Sulfonyl Chloride:
-
Substituent at C5.
-
H6, H7, H8 pattern: Typically an ABC system or doublet-doublet-doublet.
-
Key Feature: Strong deshielding of H6 (ortho to
).
-
-
8-Sulfonyl Chloride:
-
Substituent at C8.
-
H5, H6, H7 pattern.
-
Key Feature: H5 is often a doublet (coupling with H6) and may show NOE (Nuclear Overhauser Effect) interaction with the methyl group at C4.
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Differentiation: In the 8-isomer, the H1 proton (adjacent to Nitrogen) is significantly affected by the peri-sulfonyl group, often shifting downfield compared to the 5-isomer.
-
Analytical Workflow Diagram
Figure 2: Analytical workflow for separating and identifying the 8-isomer from the crude mixture.
Applications in Drug Development[9][13]
ROCK Inhibitor SAR
The 4-methylisoquinoline-5-sulfonamide scaffold is the basis for Fasudil and H-1152 .
-
8-Isomer Utility: Researchers synthesize 8-sulfonamide analogs to test the spatial tolerance of the ROCK ATP-binding pocket. Generally, 8-substituted analogs show reduced potency compared to 5-substituted analogs due to steric clash with the hinge region of the kinase, but they are essential for defining the "negative" space of the SAR map.
Impurity Reference Standard
In the GMP manufacture of Fasudil or related APIs, the 8-isomer is a "Process Related Impurity."
-
Regulatory Requirement: ICH Q3A/B guidelines require the identification and quantification of impurities >0.1%.
-
Usage: Pure 4-methylisoquinoline-8-sulfonyl chloride is synthesized to calibrate HPLC methods, ensuring the final drug product is free of this isomer.
References
-
BenchChem. Application Notes and Protocols for the Use of 4-Methylisoquinoline-5-sulfonyl chloride in Drug Synthesis. (2025).[8][4]
-
PubChem. 4-Methylisoquinoline-5-sulfonyl chloride Compound Summary. National Library of Medicine.
-
European Patent Office. EP1852421A1: Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. (Discusses separation of 5- and 8- isomers).
-
Molaid. 4-methylisoquinoline-8-sulfonic acid (CAS 217972-91-3).[9]
-
Chem-Impex. 8-Quinolinesulfonyl chloride Technical Data.
Sources
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- 2. EP1074545A1 - Isoquinolinesulfonamide derivatives and drugs containing the same as the active ingredient - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
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